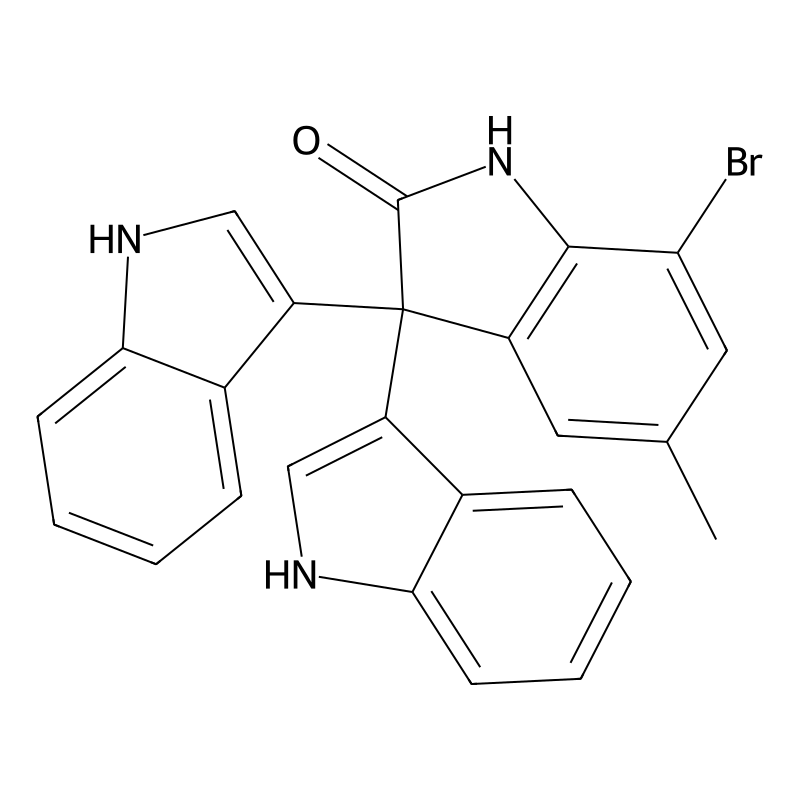

7-bromo-3,3-bis(1H-indol-3-yl)-5-methyl-1H-indol-2-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications in Organic Chemistry

'-Bromo-5'-methyl-1H,1''H-3,3':3',3''-terindol-2'(1'H)-one (BrMT) is a molecule containing a fused triindole core structure. Triindoles are a class of organic compounds with unique chemical properties that have attracted interest in various scientific research fields.

BrMT possesses a bromine atom and a methyl group attached to its indole rings. The presence of these substituent groups can potentially influence BrMT's reactivity and interactions with other molecules, making it a candidate for further exploration in organic synthesis and organic materials science.

Note 1: More research is needed to fully understand the specific reactivity and potential applications of BrMT in organic chemistry.

Potential Applications in Medicinal Chemistry

The triindole core structure has also been identified in some natural products with biological activity []. This observation has prompted investigations into the potential medicinal properties of synthetic triindole derivatives.

BrMT's structure incorporates a bromine atom, which can sometimes play a role in biological processes []. Additionally, the methyl group might influence BrMT's absorption, distribution, metabolism, and excretion (ADME) properties if it were to be introduced into a biological system [].